Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Description
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate is a synthetic organic compound characterized by an octanoate backbone substituted at the 8-position with a 3-(morpholin-4-ylmethyl)phenyl group. Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-25-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMBFDCORZGMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221537 | |
| Record name | Ethyl 3-(4-morpholinylmethyl)-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-52-4 | |
| Record name | Ethyl 3-(4-morpholinylmethyl)-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-morpholinylmethyl)-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, which is then coupled with a phenyl group. The final step involves the esterification of the resulting compound to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 8-oxooctanoate derivatives with aryl substitutions. Below is a detailed comparison with structurally similar compounds:
Substituent Variations on the Aromatic Ring
(a) Ethyl 8-[3-(4-methylpiperazin-1-ylmethyl)phenyl]-8-oxooctanoate
- Molecular Formula : C₂₂H₃₄N₂O₃.
- Molecular Weight : 374.517 g/mol.
- Key Difference : Replacement of morpholine with 4-methylpiperazine, introducing an additional nitrogen atom and methyl group.
- Applications : Used in kinase inhibitor research due to piperazine’s affinity for ATP-binding pockets .
- Commercial Availability : Priced at $644–$3,272 for 1–5 g quantities .
(b) Ethyl 8-oxo-8-[4-(pyrrolidin-1-ylmethyl)phenyl]octanoate
- Molecular Formula: C₂₂H₃₁NO₃.
- Molecular Weight : ~365.5 g/mol.
- Key Difference : Pyrrolidine (5-membered saturated amine) replaces morpholine, reducing steric bulk but increasing basicity.
- Synthesis : Purified via silica gel chromatography (40–60% EtOAc/hexane) .
(c) Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Backbone Modifications
(a) Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate
- Molecular Formula: C₂₂H₂₅NO₄.
- Key Difference: Benzyloxy-phenylamino group replaces morpholinomethylphenyl, enabling hydrogen bonding.
- Applications : Investigated as an antiproliferative agent (65% yield in synthesis) .
(b) Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Commercial and Regulatory Considerations
- Pricing: Morpholinomethyl derivatives are premium-priced ($644–$3,272 per gram) compared to simpler aryl analogs (e.g., dimethoxyphenyl at ~$150/g) .
- Regulatory Status: No compounds in this class are listed under restricted substance inventories (e.g., REACH Candidate List) .
Biological Activity
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a morpholine moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, potentially influencing multiple signaling pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The morpholine ring facilitates interactions with active sites of enzymes, leading to modulation of their activity. This interaction can result in:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cholinesterases and legumain, which are critical in various physiological processes and disease states .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays. Below is a summary of significant findings:
Case Studies
- Inhibitory Effects on Cholinesterases : A study focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmission. The results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for cognitive disorders.
- Anticancer Activity : In vitro assays using various cancer cell lines revealed that this compound significantly reduced cell viability, supporting its role as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved.
Comparative Analysis with Similar Compounds
When compared to other morpholine-containing compounds, this compound shows unique properties due to its specific structural features:
| Compound | Type | Biological Activity |
|---|---|---|
| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibitor |
| Moclobemide | Antidepressant | Reversible inhibitor of monoamine oxidase A |
| This compound | Potential enzyme inhibitor | Inhibits cholinesterases and legumain |
Q & A
Q. What synthetic routes are commonly employed for preparing Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate?
The synthesis involves:
- Carbodiimide-mediated coupling : Activation of 8-methoxy-8-oxooctanoic acid with DCC/HOBt in DMF, followed by reaction with 3-(morpholin-4-ylmethyl)aniline derivatives to form the amide intermediate. Typical yields range from 83% to 86% under room temperature conditions .
- Fluorination : Conversion of hydroxyl groups to fluorine using (diethylamino)sulfur trifluoride (DAST) in CH₂Cl₂ at 0°C to RT, achieving 84% yield .
- Radiolabeling : For ¹⁸F derivatives, a two-step procedure with [¹⁸F]-NBu₄F in CH₃CN at 90°C, followed by hydroxylamine treatment, yields 19% radiochemical purity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.45–7.17 ppm), morpholine methylene (δ 3.66–3.83 ppm), and ester carbonyl (δ 170.9–174.4 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 322 [M+H]⁺) and sodium adducts (e.g., m/z 344 [M+Na]⁺) validate molecular weight .
- HPLC : Reversed-phase chromatography confirms purity (>99%) and resolves fluorinated byproducts .
Q. What safety protocols are critical during synthesis?
- Use glove boxes for handling DAST (toxic, corrosive) and wear PPE (nitrile gloves, goggles) to avoid skin/eye contact .
- Segregate reaction waste (e.g., fluorinated intermediates) for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized for morpholinyl-containing intermediates?
- Reagent selection : Replace DCC with EDC·HCl for reduced toxicity while maintaining 80%+ yields .
- Solvent optimization : Use DMF over DCM for better solubility of aromatic amines, reducing reaction time from 24h to 12h .
- Temperature control : Stirring at 4°C minimizes side reactions during sensitive amide bond formation .
Q. How to resolve contradictory NMR data during structural elucidation?
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ 2.35–2.25 ppm for methylene protons) and confirm connectivity .
- Variable-temperature NMR : Resolve dynamic effects in morpholine ring puckering by analyzing spectra at 25°C vs. −20°C .
- Comparative analysis : Cross-validate with crystallographic data (if available) using SHELXL for bond-length/angle verification .
Q. What chromatographic strategies achieve high-purity isolation?
- Flash chromatography : Use gradients of 10–80% EtOAc/hexanes over 20 minutes to separate ester intermediates .
- HPLC purification : Employ C18 columns with acetonitrile/water (0.1% TFA) to remove fluorinated impurities (retention time: 1.35 minutes) .
Q. How can radiochemical yields be improved during ¹⁸F-labeling?
- Precursor design : Use tosylate leaving groups instead of mesylates for faster ¹⁸F substitution kinetics .
- Microwave assistance : Reduce reaction time from 70 minutes to <30 minutes, enhancing specific activity (>5 GBq/μmol) .
Q. What stability-indicating methods assess degradation under stress conditions?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks, then quantify hydrolytic byproducts (e.g., free morpholine) via LCMS .
- Photostability : Use UV-Vis spectroscopy (254 nm) to monitor ester bond cleavage, with degradation <5% under dark storage .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
